molecular formula C16H16N2 B3037884 2-(Benzylamino)-2-(p-tolyl)acetonitrile CAS No. 65551-45-3

2-(Benzylamino)-2-(p-tolyl)acetonitrile

Cat. No. B3037884
CAS RN: 65551-45-3
M. Wt: 236.31 g/mol
InChI Key: GLNOCPOYOYLZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylamino)-2-(p-tolyl)acetonitrile, also known as BAPT, is an organic compound belonging to the family of acetonitriles. It is a colorless liquid with a melting point of -4°C and boiling point of 130°C. It is soluble in water and alcohols and is used in a variety of scientific applications. BAPT is a versatile compound that can be used as a starting material in a variety of organic syntheses and can also be used as a reagent for the synthesis of different compounds.

Scientific Research Applications

Basicity in Acetonitrile

A spectrophotometric basicity scale in acetonitrile was created, involving compounds such as benzylamine and substituted benzimidazoles, indicating the relevance of 2-(Benzylamino)-2-(p-tolyl)acetonitrile in understanding basicity in organic solvents (Kaljurand et al., 2000).

Synthesis of Thiazoles and Selenazoles

A synthesis method for 2-amino- or 2-(arylamino) thiazoles was developed, which may be relevant to 2-(Benzylamino)-2-(p-tolyl)acetonitrile due to the involvement of arylamino compounds (Moriarty et al., 1992).

Cationic Arylation Reactions

Research on cationic arylation of substituted benzenes, which includes compounds similar to 2-(Benzylamino)-2-(p-tolyl)acetonitrile, suggests potential applications in developing electrophilic aromatic substitution reactions (Kamigata et al., 1972).

Synthesis of α-Substituted Amino Acids

The title compound's derivatives may be used in synthesizing α-substituted α- and β-amino acids, indicating its potential in peptide synthesis (Dauban & Dodd, 1998).

Synthesis of Benzylamino Coumarin Derivatives

A study showcased the use of compounds similar to 2-(Benzylamino)-2-(p-tolyl)acetonitrile in the synthesis of benzylamino coumarin derivatives, highlighting its potential in creating biologically active compounds (Ghafuri et al., 2014).

Anodic Bromination in Organic Chemistry

Research on the anodic bromination of aromatic compounds in acetonitrile, which may include structures similar to 2-(Benzylamino)-2-(p-tolyl)acetonitrile, suggests applications in electrosynthesis (Casalbore et al., 1977).

Metal Complex Formation

The compound's derivatives could potentially form metal complexes, as demonstrated in a study of similar nitrile compounds (العامري & Meteab, 2015).

Aldehyde Characterization

1,2-Bis(p-tolylamino)ethane, a related compound, was used for the characterization of aldehydes, indicating potential analytical applications (Tu, 1961).

properties

IUPAC Name

2-(benzylamino)-2-(4-methylphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-13-7-9-15(10-8-13)16(11-17)18-12-14-5-3-2-4-6-14/h2-10,16,18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNOCPOYOYLZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-2-(p-tolyl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Benzylamino)-2-(p-tolyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Benzylamino)-2-(p-tolyl)acetonitrile
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(Benzylamino)-2-(p-tolyl)acetonitrile
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(Benzylamino)-2-(p-tolyl)acetonitrile
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(Benzylamino)-2-(p-tolyl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(Benzylamino)-2-(p-tolyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.